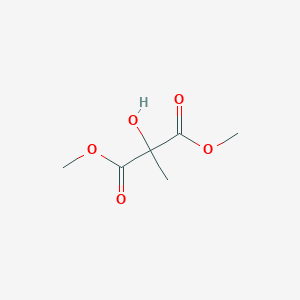
Dimethyl 2-hydroxy-2-methylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-hydroxy-2-methylmalonate is an organic compound with the molecular formula C6H10O5. It is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-hydroxy-2-methylmalonate can be synthesized through several methods. One common approach involves the esterification of malonic acid derivatives. For instance, the reaction of dimethyl malonate with formaldehyde and a base can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of efficient and scalable processes. One such method includes the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid, followed by hydrolysis and decarboxylation .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-hydroxy-2-methylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the reagents used.
Scientific Research Applications
Dimethyl 2-hydroxy-2-methylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme mechanisms.
Industry: this compound is employed in the production of fine chemicals and fragrances.
Mechanism of Action
The mechanism of action of dimethyl 2-hydroxy-2-methylmalonate involves its role as a precursor in various biochemical pathways. It can undergo enzymatic reactions to form active metabolites that participate in metabolic processes. The compound’s molecular targets include enzymes involved in carboxylation and decarboxylation reactions .
Comparison with Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Dimethyl methylmalonate
Comparison: Dimethyl 2-hydroxy-2-methylmalonate is unique due to the presence of a hydroxyl group, which enhances its reactivity compared to dimethyl malonate and diethyl malonate. This hydroxyl group allows for additional functionalization and makes the compound more versatile in synthetic applications .
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
dimethyl 2-hydroxy-2-methylpropanedioate |
InChI |
InChI=1S/C6H10O5/c1-6(9,4(7)10-2)5(8)11-3/h9H,1-3H3 |
InChI Key |
XVSNGGAIYJITEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















